molecular formula C28H30N2O6S B314170 ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314170
M. Wt: 522.6 g/mol
InChI Key: IPIXRINQXDKFAL-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4-dimethoxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as methoxy, isopropoxy, and benzylidene. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzylidene, methoxy, and isopropoxy groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2,4-dimethoxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2,4-dimethoxybenzylidene)-5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H30N2O6S

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H30N2O6S/c1-7-35-27(32)24-17(4)29-28-30(25(24)18-8-11-20(12-9-18)36-16(2)3)26(31)23(37-28)14-19-10-13-21(33-5)15-22(19)34-6/h8-16,25H,7H2,1-6H3/b23-14-

InChI Key

IPIXRINQXDKFAL-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C

Origin of Product

United States

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